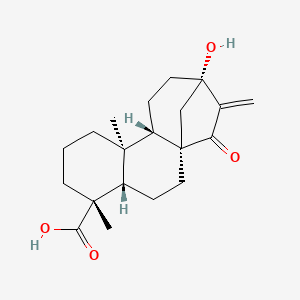

15-Oxosteviol

Description

Overview of ent-Kaurene Diterpenoids in Chemical Biology

Ent-kaurene diterpenoids constitute a significant subgroup within the diterpenoid family, defined by a specific tetracyclic ent-kaurene skeleton. researchgate.netnih.govfrontiersin.org These compounds are biosynthesized from geranylgeranyl pyrophosphate (GGPP) through a series of enzymatic cyclization and modification steps. researchgate.netfrontiersin.org The structural diversity of ent-kaurene diterpenoids contributes to their wide range of biological properties. researchgate.netnih.govfrontiersin.org Research into ent-kaurene diterpenoids has revealed various activities, including anti-inflammatory, antioxidant, antitumor, antibacterial, and antiviral effects, highlighting their importance in chemical biology and potential as lead compounds for therapeutic development. researchgate.netnih.govmdpi.comresearchgate.net

Contextualization of 15-Oxosteviol within the Steviol Metabolism Pathway

Steviol is a prominent ent-kaurene diterpenoid and serves as the aglycone backbone for the sweet-tasting steviol glycosides found predominantly in the plant Stevia rebaudiana. pnas.orgnih.govnih.gov The biosynthesis of steviol glycosides begins with the synthesis of GGPP, which is then converted through several steps, including the formation of ent-kaurene and ent-kaurenoic acid. nih.govsteviashantanu.comrsc.orgdergipark.org.trmdpi.com Ent-kaurenoic acid is a crucial branching point in plant metabolism, leading to the biosynthesis of either gibberellins (plant hormones) or steviol. nih.govplos.org The conversion of ent-kaurenoic acid to steviol involves hydroxylation catalyzed by enzymes such as kaurenoic acid 13-hydroxylase (KAH). nih.govdergipark.org.trscialert.net Steviol is subsequently modified by glycosyltransferases to produce the various steviol glycosides. pnas.orgnih.govdergipark.org.tr

Within mammalian systems, steviol undergoes metabolic transformations. Studies have indicated that the primary metabolic pathways for steviol involve allylic oxidation and epoxidation. nih.govinchem.orgoup.com 15-alpha-hydroxysteviol has been identified as a major metabolite of steviol in vitro. nih.govinchem.org this compound is a product of the oxidation of 15-alpha-hydroxysteviol. nih.govinchem.org

Academic Significance of this compound in Advanced Research

The academic significance of this compound lies partly in understanding the metabolic fate of steviol. Early research investigated the potential mutagenicity of steviol and its metabolites, including this compound. nih.govinchem.orgoup.comresearchgate.net While an initial study in 1988 suggested this compound was a direct-acting mutagen in a specific bacterial strain, subsequent research in 1991 and 2015 did not confirm this finding and suggested the earlier result might have been due to data misinterpretation or that this compound is unlikely to be the active mutagenic metabolite responsible for observations with steviol in certain test systems. nih.govinchem.orgoup.comresearchgate.net These studies highlight the importance of rigorous investigation and validation in metabolic and genotoxicity research.

More recently, academic research has explored this compound not only as a metabolite but also as a structural scaffold for the synthesis of novel compounds with potential biological activities. For instance, derivatives such as this compound benzyl ester (CPUK02), a semi-synthetic derivative of stevioside, have been investigated for their biological properties, including anticancer activity in vitro. cjnmcpu.comajmb.org This indicates a shift in research focus towards utilizing the this compound structure for the development of new chemical entities with potential therapeutic applications, demonstrating its continued relevance in advanced chemical and pharmacological research.

Propriétés

Numéro CAS |

106428-28-8 |

|---|---|

Formule moléculaire |

C20H28O4 |

Poids moléculaire |

332.4 g/mol |

Nom IUPAC |

(1R,4S,5R,9S,10S,13S)-13-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H28O4/c1-12-15(21)19-9-5-13-17(2,7-4-8-18(13,3)16(22)23)14(19)6-10-20(12,24)11-19/h13-14,24H,1,4-11H2,2-3H3,(H,22,23)/t13-,14-,17+,18+,19+,20-/m0/s1 |

Clé InChI |

KZDTWBJGGIIKEG-NQYOZRFVSA-N |

SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4=O)O)(C)C(=O)O |

SMILES isomérique |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4=O)O)(C)C(=O)O |

SMILES canonique |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4=O)O)(C)C(=O)O |

Synonymes |

15-oxosteviol |

Origine du produit |

United States |

Biosynthesis and Biotransformation Pathways of 15-oxosteviol

Precursor Diterpene Biosynthesis in Plant Systems

The biosynthesis of steviol, the precursor to 15-oxosteviol, occurs in the leaves of the Stevia rebaudiana plant. This process involves the formation of diterpenes through the isoprenoid pathway. nih.gov

Isoprenoid Pathway Contributions to Steviol Precursors

The initial steps of steviol synthesis are shared with the biosynthesis of gibberellins, another class of diterpenes. nih.govrsc.orgresearchgate.net The pathway begins with the formation of the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govrsc.org In Stevia, these precursors are primarily synthesized via the methylerythritol 4-phosphate (MEP) pathway, which is localized in the plastids. nih.govrsc.orgnih.govdergipark.org.trgoogle.com While the MEP pathway is the major route, the mevalonate (MVA) pathway may also contribute to a minor extent. steviashantanu.com

The condensation of IPP and DMAPP leads to the formation of geranylgeranyl diphosphate (GGPP), a key precursor for all diterpenoids, including steviol and gibberellins. nih.govnih.govdergipark.org.trgoogle.comsteviashantanu.com

Enzymatic Steps in Steviol Formation

The conversion of GGPP to steviol involves several enzymatic steps. GGPP is first cyclized to ent-copalyl diphosphate (CDP) by the enzyme CDP synthase (CPS). nih.govresearchgate.netnih.govdergipark.org.trgoogle.com CDP is then converted to ent-kaurene through an ionization-dependent cyclization reaction catalyzed by kaurene synthase (KS). nih.govresearchgate.netnih.govdergipark.org.trgoogle.com

Ent-kaurene is subsequently oxidized to ent-kaurenoic acid by a cytochrome P450 monooxygenase, ent-kaurene oxidase (KO). nih.govnih.govdergipark.org.trnih.govtandfonline.com This step represents a branching point, as ent-kaurenoic acid is also a precursor for gibberellins. nih.govtandfonline.complos.org The first committed step in steviol biosynthesis, diverging from the gibberellin pathway, is the hydroxylation of ent-kaurenoic acid at the C-13 position. nih.govtandfonline.complos.org This reaction is catalyzed by kaurenoic acid 13-hydroxylase (KAH), another cytochrome P450 enzyme. nih.govnih.govdergipark.org.trnih.govtandfonline.com This hydroxylation yields steviol (ent-13-hydroxykaur-16-en-19-oic acid). nih.gov

| Enzymatic Step | Enzyme | Substrate | Product |

| GGPP to ent-copalyl diphosphate | Copalyl diphosphate synthase (CPS) | GGPP | ent-Copalyl diphosphate |

| ent-Copalyl diphosphate to ent-kaurene | Kaurene synthase (KS) | ent-Copalyl diphosphate | ent-Kaurene |

| ent-Kaurene to ent-kaurenoic acid | ent-Kaurene oxidase (KO) | ent-Kaurene | ent-Kaurenoic acid |

| ent-Kaurenoic acid to Steviol | Kaurenoic acid 13-hydroxylase (KAH) | ent-Kaurenoic acid | Steviol |

Subcellular Localization of Biosynthetic Processes

The biosynthesis of steviol involves enzymes located in different cellular compartments. The initial steps of the isoprenoid pathway (MEP pathway), leading to the formation of IPP, DMAPP, and GGPP, occur in the plastids (specifically chloroplasts). nih.govrsc.orgdergipark.org.trwikipedia.orgscispace.com The cyclization of GGPP to ent-kaurene, catalyzed by CPS and KS, also takes place in the plastids. nih.govrsc.org

Ent-kaurene is then transported from the plastids to the endoplasmic reticulum (ER), where the oxidation steps catalyzed by KO and KAH occur. nih.govrsc.orgdergipark.org.trnih.gov Following the formation of steviol, the subsequent glycosylation steps, leading to the various steviol glycosides, are catalyzed by UDP-dependent glycosyltransferases (UGTs) located in the cytosol. nih.govrsc.orgdergipark.org.trnih.govwikipedia.orgpnas.org The final steviol glycosides are then stored in the vacuoles. rsc.orgdergipark.org.trwikipedia.org

Metabolic Conversion of Steviol to this compound

While steviol is the end product of the core diterpene biosynthesis pathway in Stevia plants before glycosylation, it can undergo further metabolic transformation in other organisms, particularly mammals. Steviol glycosides consumed by humans are hydrolyzed by gut microflora in the colon to release the aglycone, steviol, which is then absorbed. europa.eunih.govnih.govfoodstandards.gov.aupurecircle.comnih.gov Steviol is the common metabolite of all steviol glycosides. europa.eunih.govfoodstandards.gov.aunih.gov

In mammals, steviol undergoes further metabolism, primarily in the liver. europa.eunih.gov One of the major metabolic pathways involves oxidation. inchem.orglatu.org.uy

Oxidative Metabolism of Steviol to 15α-Hydroxysteviol

A significant metabolic transformation of steviol in mammalian systems is allylic oxidation. inchem.orglatu.org.uy This process leads to the formation of 15α-hydroxysteviol. inchem.orglatu.org.uy Studies using liver microsomal fractions from rats and humans have demonstrated the conversion of steviol into hydroxylated derivatives, suggesting the involvement of cytochrome P450 enzymes in these phase I oxidation reactions. foodstandards.gov.au 15α-Hydroxysteviol has been identified as a major metabolite of steviol in vitro. inchem.orglatu.org.uy

Further Oxidation to this compound

This compound is a product of the further oxidation of 15α-hydroxysteviol. europa.eunih.govinchem.orglatu.org.uyresearchgate.net This oxidative step converts the hydroxyl group at the C-15 position into a ketone group. europa.eunih.govinchem.orglatu.org.uyresearchgate.net While 15α-hydroxysteviol is a confirmed metabolite, the detection of this compound in biological samples has been less consistent. europa.eunih.govfoodstandards.gov.au Some studies have identified this compound as a potential metabolite formed after the oxidation of 15-hydroxysteviol, particularly in in vitro systems utilizing metabolic activation. europa.eunih.govinchem.orglatu.org.uy However, it was not detected in plasma, urine, and faecal samples in some human studies. europa.eufoodstandards.gov.au It has been suggested that this compound, if formed, might be highly reactive and could be trapped by components in the biological matrix, such as cysteine residues in proteins, which could explain its low detection levels. nih.gov

| Steviol Metabolite | Formation Pathway | Notes |

| 15α-Hydroxysteviol | Allylic oxidation of Steviol | Major in vitro metabolite inchem.orglatu.org.uy |

| This compound | Oxidation of 15α-Hydroxysteviol | Product of further oxidation europa.eunih.govinchem.orglatu.org.uyresearchgate.net |

Role of Microbial Biotransformation in Steviol Metabolism

Microbial biotransformation plays a crucial role in the initial breakdown of steviol glycosides. In the lower gastrointestinal tract of humans and animals, colonic bacteria hydrolyze the glycosidic linkages of steviol glycosides, releasing the aglycone, steviol. steviashantanu.compurecircle.commdpi.comkuleuven.bemdpi.comlongdom.org This deglycosylation is a key step, as intact steviol glycosides are poorly absorbed. steviashantanu.compurecircle.commdpi.comresearchgate.net

Beyond the initial deglycosylation to steviol, microorganisms, particularly those found in soil and the gut, can further metabolize steviol. Studies using soil bacteria from Stevia plantations have shown the conversion of steviol glycosides first to steviol, and upon prolonged incubation, the further degradation of steviol into other compounds, including a tricyclic ketone referred to as monicanone and its reduced form, monicanol. kuleuven.bemdpi.comnih.govresearchgate.netresearchgate.net While this compound is not explicitly named as monicanone in these specific studies, the identification of a ketone derivative of steviol by microbial action highlights the capacity of microorganisms to introduce carbonyl groups into the steviol structure.

In human fecal bacterial suspensions, stevioside is metabolized to steviol. However, studies specifically looking for 15-alpha-hydroxysteviol or 15-oxo-steviol in these suspensions did not detect them. steviashantanu.com This suggests that while microbial action is essential for producing steviol, the subsequent formation of this compound might primarily involve mammalian enzymatic processes or different microbial consortia.

Comparative Biotransformation Across Biological Systems

The biotransformation of steviol exhibits notable differences across various biological systems, particularly between microbial environments and mammalian systems, and even between different mammalian species.

In humans and rats, steviol, once absorbed from the colon, is primarily metabolized in the liver through glucuronidation, forming steviol glucuronide, which is then excreted. steviashantanu.compurecircle.commdpi.comlongdom.orgresearchgate.netresearchgate.net This conjugation pathway is considered the major route of steviol elimination in mammals. researchgate.net However, studies using rat liver microsomal preparations have also identified oxidative metabolites of steviol, including 15-alpha-hydroxysteviol. researchgate.netinchem.orgnih.gov this compound is then considered a product of the oxidation of 15-alpha-hydroxysteviol. inchem.orgnih.gov

There are species-specific differences in the excretion of steviol metabolites. In humans, steviol glucuronide is mainly excreted in the urine, while in rats, it is primarily eliminated via the feces through biliary excretion. mdpi.comlongdom.orgresearchgate.netresearchgate.net This difference is attributed to the molecular weight threshold for organic anion excretion in bile, which is higher in humans than in rats. nih.gov

Comparative studies have shown that the intrinsic clearance of steviol in human liver microsomes is approximately four times lower than that in rat liver microsomes. researchgate.net This suggests a potentially higher capacity for steviol biotransformation in rats compared to humans, at least concerning hepatic metabolism.

While microbial biotransformation in the gut is the primary source of steviol from its glycosides, the subsequent oxidative metabolism leading to compounds like this compound appears to be a significant pathway in mammalian systems, particularly in the liver, following absorption of steviol. inchem.orgnih.gov

Here is a comparative overview of steviol biotransformation in different systems:

| Biological System | Primary Steviol Transformation | Key Metabolites Observed (beyond Steviol) | Excretion Route (Mammals) |

| Human Intestinal Microflora | Hydrolysis of steviol glycosides to steviol | Steviol. 15-alpha-hydroxysteviol and 15-oxo-steviol not detected in one study. steviashantanu.com | N/A |

| Soil Bacteria | Hydrolysis of steviol glycosides to steviol, further degradation | Steviol, monicanone (ketone), monicanol (reduced ketone) kuleuven.bemdpi.comnih.govresearchgate.netresearchgate.net | N/A |

| Human (in vivo) | Glucuronidation of steviol in liver | Steviol glucuronide (major) steviashantanu.compurecircle.commdpi.comlongdom.orgresearchgate.netresearchgate.net | Urine (mainly) mdpi.comlongdom.orgresearchgate.netresearchgate.net |

| Rat (in vivo) | Glucuronidation of steviol in liver, oxidative metabolism | Steviol glucuronide (major), 15-alpha-hydroxysteviol researchgate.netinchem.orgnih.gov | Feces (mainly via bile) longdom.orgresearchgate.netnih.gov |

| Rat Liver Microsomes | Oxidative metabolism, glucuronidation | 15-alpha-hydroxysteviol (major oxidative metabolite), oxidative metabolites researchgate.netinchem.orgnih.gov | N/A |

Enzymatic Mechanisms Driving this compound Formation

The formation of this compound from steviol is understood to occur through enzymatic oxidation, likely involving oxidoreductases.

Identification and Characterization of Oxidoreductases

Oxidoreductases are a class of enzymes that catalyze oxidation-reduction reactions, playing a vital role in various metabolic pathways, including the modification of xenobiotics and natural compounds like steviol. nih.govresearchgate.net

In the context of steviol metabolism, particularly in mammalian systems, cytochrome P450 (CYP) enzymes, which are a major class of oxidoreductases, have been implicated in the phase I metabolism of steviol. researchgate.netresearchgate.net Studies using rat liver microsomes, which contain CYP enzymes, have shown the formation of oxidative metabolites of steviol. researchgate.netinchem.orgnih.gov The major oxidative metabolite identified in these in vitro studies was 15-alpha-hydroxysteviol. inchem.orgnih.gov this compound is then proposed to be a product of the oxidation of this 15-alpha-hydroxylated intermediate. inchem.orgnih.gov

While specific oxidoreductases directly catalyzing the conversion of 15-alpha-hydroxysteviol to this compound have not been explicitly characterized in the provided search results, the presence of this compound as an oxidative metabolite strongly suggests the involvement of enzymatic oxidation steps following hydroxylation at the 15-position. The broad activity of CYP enzymes in catalyzing hydroxylation and subsequent oxidation reactions makes them likely candidates for mediating these transformations in mammalian liver. researchgate.netresearchgate.net

In plants, oxidoreductases are also involved in the biosynthesis of steviol glycosides from their precursors. nih.govresearchgate.netgoogle.com For example, ent-kaurane oxidase (KO) is an oxidoreductase involved in the synthesis of ent-kaurenoic acid, a precursor to steviol. nih.gov While these plant enzymes are involved in the synthesis of the steviol backbone, distinct oxidoreductases are responsible for the metabolism and modification of steviol in other biological systems, leading to metabolites like this compound.

Kinetic Studies of Relevant Metabolic Enzymes

Kinetic studies of steviol glucuronidation in human liver microsomes and with recombinant human UDP-glucuronosyltransferase (UGT) enzymes, such as UGT2B7, have been conducted. nih.gov These studies investigate parameters like Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), which describe the enzyme's affinity for steviol and its catalytic efficiency, respectively. One study suggested that steviol could be classified as a high-clearance drug based on predicted hepatic clearance. nih.gov

While these studies primarily focus on glucuronidation, they highlight the application of kinetic analysis to understand steviol metabolism in mammalian systems. Similar kinetic approaches would be necessary to fully characterize the oxidoreductases involved in the formation of this compound, including determining their substrate specificity for steviol and 15-alpha-hydroxysteviol, their reaction rates, and the influence of various factors on their activity.

The involvement of specific enzymes in the formation of this compound is inferred from the identification of 15-alpha-hydroxysteviol as a major oxidative metabolite of steviol in liver microsomal incubations. inchem.orgnih.gov The subsequent oxidation of this hydroxylated intermediate to the ketone (this compound) would also be an enzyme-catalyzed process, likely involving a dehydrogenase or oxidase acting on the hydroxyl group. Further research is needed to identify and kinetically characterize the specific enzymes responsible for these oxidative steps in different biological systems.

Here is an example of kinetic parameters for some enzymes involved in steviol glycoside synthesis, which illustrates the type of data obtained in such studies (Note: These are biosynthetic enzymes, not directly involved in this compound formation, but demonstrate kinetic analysis):

| Enzyme | kcat (/s) | Km (µM) | Substrate |

| UGT85C2 | 0.1138 | 153.8 | Steviol |

| UGT74G1 | 0.1294 | 663.6 | Steviolbioside |

| UGT76G1 | 33.8/min | 360 | Steviolbioside |

Chemical Synthesis and Structural Modification Strategies for 15-oxosteviol and Its Analogues

Total Synthesis Approaches to the ent-Kaurene Scaffold

The ent-kaurene scaffold, the core structure of 15-oxosteviol, is a challenging target for total synthesis due to its intricate polycyclic nature and multiple stereocenters. Over the past decades, significant efforts have been directed towards the total synthesis of ent-kaurane diterpenoids. magtech.com.cnrsc.org These efforts have explored various strategies to construct the tetracyclic framework.

Approaches to the bicyclo[3.2.1]octane motif, a key feature of the ent-kaurenes, have included palladium-catalyzed cycloalkenylation, which was first reported in 1994 and has been utilized in subsequent total syntheses of ent-kaurenoids. nih.gov Other strategies involve radical cyclization and intramolecular Diels-Alder reactions to simultaneously construct rings. magtech.com.cn Biomimetic conversions, such as the rearrangement of the beyerene skeleton to the kaurene skeleton via a 1,2-alkyl shift, have also been explored. nih.gov Despite these advancements, the total synthesis of the ent-kaurene scaffold often requires complex, multi-step routes or can suffer from a lack of generality. nih.gov

Semi-Synthetic Routes to this compound from Natural Precursors

Given that steviol glycosides, such as stevioside, are abundant natural products isolated from Stevia rebaudiana, semi-synthetic routes starting from these precursors offer a more direct and potentially efficient pathway to this compound. researchgate.netsu.ac.thinchem.org Steviol (ent-13-hydroxykaur-16-en-19-oic acid) is the aglycone of stevioside and serves as a key intermediate in the semi-synthesis of this compound. inchem.org

Steviol can be obtained from stevioside through hydrolysis. researchgate.netinchem.org Subsequent chemical transformations of steviol are then employed to introduce the oxo group at the C-15 position. While specific detailed synthetic procedures for the semi-synthesis of this compound from steviol were not extensively detailed in the search results, the conversion of steviol derivatives is a common strategy for accessing analogues. researchgate.net Oxidative metabolites of steviol, such as 15-alpha-hydroxysteviol, have been identified, suggesting potential biological or chemical oxidation pathways that could be leveraged in semi-synthesis. inchem.org

Derivatization of this compound for Structure-Activity Relationship Studies

Derivatization of this compound is a crucial strategy for exploring its structure-activity relationships (SAR) and developing analogues with potentially improved biological properties. researchgate.net Modifications can be made at various positions of the molecule, including the carboxylic acid group, the D-ring enone system, and other hydroxyl groups if present in related analogues.

Esterification and Etherification Strategies (e.g., this compound Benzyl Ester)

Esterification and etherification are common methods used to modify the carboxylic acid and hydroxyl functionalities present in steviol derivatives, including potentially this compound. organic-chemistry.orgyoutube.comsioc-journal.cn These reactions can alter the compound's polarity, solubility, and interaction with biological targets.

A notable example is this compound benzyl ester (CPUK02), a semi-synthetic derivative of stevioside that has garnered attention in cancer research. researchgate.netresearchgate.netresearchgate.netcjnmcpu.com This highlights the application of esterification (specifically, formation of a benzyl ester) to the carboxylic acid group of this compound or a related precursor. CPUK02 has shown promising anticancer activity. researchgate.netresearchgate.net

General methods for ester synthesis, such as Fischer esterification, Steglich esterification, and reactions involving acid halides or anhydrides with alcohols, are applicable to the derivatization of carboxylic acids. organic-chemistry.orgyoutube.com Etherification can be achieved through various methods, including Williamson ether synthesis. sioc-journal.cn

Modifications of the D-Ring Enone System

The D-ring of this compound contains an enone system (an α,β-unsaturated ketone). This functional group is reactive and can undergo various transformations, including Michael additions, conjugate reductions, and reactions with organometallic reagents. acs.org Modifications of this enone system can significantly impact the biological activity of this compound analogues. While specific examples of modifications directly on the 15-oxo group of this compound were not detailed, the enone system in related ent-kaurane diterpenoids has been a target for chemical modification to explore SAR. acs.org

Synthesis of Novel Structural Analogues

Beyond simple ester and ether derivatives, the synthesis of novel structural analogues of this compound involves more significant modifications to the ent-kaurene core or the introduction of new functional groups. This can include alterations to the ring system, changes in oxidation states at different carbons, or the introduction of substituents at various positions. su.ac.thacs.orgyoutube.com

The synthesis of diverse steviol derivatives has been explored, often starting from stevioside or steviol. researchgate.net These modifications cover various research fields, including medicinal chemistry. researchgate.net Examples of novel analogues synthesized from stevioside include diterpene-type 1,3-aminoalcohols and aminotriol derivatives, highlighting the potential for significant structural deviations from the parent steviol scaffold. researchgate.net The synthesis of rearranged kaurenes and ent-kaurene-type diterpenoids with cytotoxic activity also demonstrates the potential for creating novel structures with altered biological profiles. researchgate.net

Stereoselective Synthetic Methodologies

Stereochemistry plays a critical role in the biological activity of natural products like this compound and its analogues. Therefore, stereoselective synthetic methodologies are essential for the efficient and controlled construction of these molecules with the correct absolute and relative configurations. su.ac.th

The ent-kaurene scaffold itself contains multiple stereocenters, and the introduction of the 15-oxo group and any subsequent modifications must be achieved with high stereocontrol. While specific examples of stereoselective synthesis directly applied to the this compound structure were not extensively detailed in the search results, the synthesis of steviol derivatives in a stereoselective manner has been reported. researchgate.net Stereoselective approaches are commonly employed in the total synthesis of ent-kaurane diterpenoids to establish the correct configuration of the ring junctions and substituents. sioc-journal.cn Techniques such as asymmetric Diels-Alder reactions and stereoselective cyclizations are often utilized in the synthesis of the ent-kaurene core. sioc-journal.cn

Advanced Analytical Methodologies for 15-oxosteviol Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in isolating 15-Oxosteviol from complex mixtures and determining its concentration. The principle relies on the differential partitioning of the analyte between a stationary phase and a mobile phase, allowing for separation based on varying affinities. thegoodscentscompany.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized and powerful technique for the analysis of this compound and related compounds. nih.govwikipedia.org HPLC methods have been employed for the analysis of steviol and its metabolites in various contexts, including biological samples and potentially environmental matrices like water. nih.govwikidata.org The technique allows for the separation of this compound from other co-occurring compounds, which is essential before detection and quantification. HPLC systems often incorporate different types of columns and mobile phases tailored to the specific chemical properties of the analytes and the matrix being analyzed. The separated components are then passed through a detector.

Other Advanced Chromatographic Separations

Beyond conventional HPLC, other advanced chromatographic techniques have been applied to the analysis of Stevia constituents and related diterpenoids, which can be relevant for this compound characterization. These include techniques such as gas chromatography (GC), often coupled with mass spectrometry (GC/MS) chemfaces.comwikipedia.org, thin-layer chromatography (TLC) nih.govdrugbank.com, over-pressured layer chromatography nih.gov, and droplet counter-current chromatography nih.gov. While not always focused specifically on this compound, these methods demonstrate the diversity of chromatographic approaches available for separating complex mixtures containing diterpenoids. The choice of chromatographic method depends on factors such as the volatility and thermal stability of the analyte, the complexity of the matrix, and the required sensitivity and resolution.

Mass Spectrometry for Structural Elucidation and Metabolite Profiling

Mass Spectrometry (MS) is an indispensable tool for the identification and structural elucidation of this compound, as well as for profiling its presence within metabolic pathways. chemfaces.comthegoodscentscompany.comnih.gov By measuring the mass-to-charge ratio (m/z) of ions, MS provides valuable information about the molecular weight and fragmentation pattern of a compound. This fragmentation pattern can be used as a fingerprint for identification and to gain insights into the compound's structure.

GC/MS has been specifically used to identify in vitro metabolites of steviol, including this compound. chemfaces.comwikipedia.org Mass spectral analysis of steviol and its analogs has revealed characteristic patterns that reflect variations in stereochemistry and substituents, information crucial for identifying metabolites. chemfaces.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique frequently employed for the analysis of steviol glycosides and their derivatives, offering high sensitivity and selectivity for complex matrix analysis. nih.gov MS/MS, or tandem mass spectrometry, involves further fragmentation of selected ions, providing more detailed structural information and enabling more confident identification of analytes within complex samples. thegoodscentscompany.comacs.org

Spectroscopic Techniques for Compound Characterization (e.g., NMR Spectroscopy)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide detailed information about the structural features and connectivity of atoms within a molecule. nih.govnih.govatamanchemicals.com NMR spectroscopy is a crucial method for the definitive characterization of isolated compounds like this compound.

PubChem provides access to 1D NMR spectra, including 13C NMR spectra, for this compound, which show characteristic chemical shifts corresponding to the different carbon environments in the molecule. atamanchemicals.com The use of both 1D and 2D NMR techniques has been reported for determining the planar structures and relative configurations of related diterpenoid compounds. nih.gov For instance, 1H and 13C NMR spectra, along with 2D methods like COSY and ROESY, have been used to assign signals and understand the spatial arrangement of atoms in steviol glycosides. chemfaces.com While specific detailed NMR data for this compound were found in PubChem atamanchemicals.com, the general application of 1D and 2D NMR techniques is fundamental for confirming its structure and purity.

Emerging Analytical Methods for Complex Matrix Analysis

Analyzing this compound in complex matrices, such as biological samples or environmental extracts, presents significant analytical challenges due to the presence of numerous interfering compounds. Emerging analytical strategies often involve the integration of multiple techniques to enhance selectivity, sensitivity, and compound coverage. thegoodscentscompany.comfrontiersin.orgfishersci.ca

Molecular and Cellular Mechanisms of Biological Activity of 15-oxosteviol and Its Derivatives

In Vitro Investigations of Cellular Responses

In vitro studies have provided insights into how 15-Oxosteviol and its derivatives interact with cells, influencing various cellular processes.

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in development and disease. Research indicates that some steviol derivatives can modulate apoptotic pathways in cancer cells. CPUK02, the benzyl ester of this compound, has been investigated for its ability to induce endoplasmic reticulum (ER) stress, which can subsequently lead to apoptosis researchgate.netresearchgate.net. While the direct apoptotic effects of this compound itself are not explicitly detailed with data in the provided snippets, the study on its derivative, CPUK02, highlights a potential link between this compound-related structures and the induction of apoptosis, possibly mediated through ER stress and UPR pathways researchgate.netresearchgate.net. ER stress can induce apoptosis through an intrinsic pathway involving cytochrome c release from mitochondria and caspase activation researchgate.net. Autophagy can also play a role in ER stress-induced apoptosis dovepress.comnih.gov.

Regulation of Autophagy Flux

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. The regulation of autophagy flux by this compound derivatives has been explored, particularly in the context of cancer. Studies on CPUK02 in colorectal cancer cells indicate that this derivative influences autophagy researchgate.netresearchgate.net. Specifically, CPUK02 treatment was found to decrease Beclin-1 and increase P62 and LC3βII at mRNA levels in HCT116 and SW480 cell lines researchgate.netresearchgate.net. These changes suggest that CPUK02 may inhibit autophagy flux in these cells researchgate.netresearchgate.net. Autophagy is often activated in response to ER stress to restore cellular homeostasis, but its role can be complex, sometimes promoting survival and other times contributing to cell death depending on the context and stress level dovepress.comnih.gov.

Induction and Modulation of Endoplasmic Reticulum (ER) Stress Responses

The endoplasmic reticulum (ER) is vital for protein folding and lipid synthesis. Perturbations in ER function lead to ER stress, activating the unfolded protein response (UPR). Research suggests that stevioside and its associated derivatives can enhance the sensitivity of cancer cells to conventional anti-cancer agents by inducing ER stress researchgate.netresearchgate.net. CPUK02, a derivative of this compound, has been specifically investigated for its impact on ER stress in colorectal cancer cells researchgate.netresearchgate.net. The findings indicate that CPUK02 treatment influences markers related to ER stress and the UPR researchgate.netresearchgate.net.

Effects on Unfolded Protein Response (UPR) Markers (e.g., GRP78, IRE1-α, XBP-1s, PERK, CHOP)

The UPR is a collection of signaling pathways activated in response to ER stress, aiming to restore ER homeostasis. Key markers of the UPR include GRP78, IRE1-α, spliced XBP-1 (XBP-1s), PERK, and CHOP. Studies on CPUK02 have examined its effects on these markers in colorectal cancer cell lines researchgate.netresearchgate.net. The results indicate that CPUK02 treatment reduced the expression of UPR markers, including GRP78 and IRE1-α at protein levels and XBP-1s, PERK, and CHOP at mRNA levels in both HCT116 and SW480 cell lines researchgate.netresearchgate.net. This suggests that CPUK02 may exert cytotoxic effects by inhibiting the UPR in these cancer cells researchgate.netresearchgate.net. The UPR involves three main branches mediated by PERK, IRE1, and ATF6, all of which are initially bound to GRP78 under normal conditions oncotarget.commdpi.com. Upon ER stress, GRP78 dissociates, activating these sensors oncotarget.commdpi.com. Activated PERK phosphorylates eIF2α, leading to reduced protein synthesis and the translation of ATF4, which can induce CHOP oncotarget.com. Activated IRE1 splices XBP1 mRNA to produce XBP-1s, a transcription factor for UPR target genes oncotarget.com. ATF6 is cleaved and translocates to the nucleus to activate transcription of genes involved in protein folding and ERAD oncotarget.commdpi.com.

Here is a summary of the observed effects of CPUK02 on UPR markers in HCT116 and SW480 cells based on the search results:

| UPR Marker | Effect of CPUK02 Treatment (HCT116 & SW480 cells) | Level Measured | Source |

| GRP78 | Reduced expression | Protein | researchgate.netresearchgate.net |

| IRE1-α | Reduced expression | Protein | researchgate.netresearchgate.net |

| XBP-1s | Reduced expression | mRNA | researchgate.netresearchgate.net |

| PERK | Reduced expression | mRNA | researchgate.netresearchgate.net |

| CHOP | Reduced expression | mRNA | researchgate.netresearchgate.net |

Epigenetic Modulatory Effects

Epigenetic modifications, such as DNA methylation and histone modification, play a crucial role in regulating gene expression without altering the DNA sequence nih.govnih.gov. These modifications can be influenced by various factors, including small molecules nih.govresearchgate.netmdpi.com. While the provided search results mention the concept of epigenetic modulation by small molecules, particularly in the context of autophagy in colorectal cancer researchgate.net, and discuss the general mechanisms of epigenetic regulation nih.govnih.govmdpi.com, there is no specific information or data in the search results detailing the direct epigenetic modulatory effects of this compound or its derivatives. One study mentions that CPUK02, a derivative of this compound, is being investigated for whether it induces anti-cancer effects via alteration of DNA methyltransferase (DNMT) expression and methylation patterns in breast cancer cells, but the results of this investigation are not presented in the provided snippets researchgate.net. Therefore, based solely on the provided search results, detailed research findings on the epigenetic modulatory effects of this compound are not available.

Influence on DNA Methylation Patterns

Studies using CPUK02 (this compound benzyl ester) have demonstrated its ability to alter DNA methylation patterns in cancer cell lines. This suggests that the compound or its derivatives can impact the epigenetic landscape of cells. ajmb.orgnih.govnih.govajmb.orgnih.govresearchgate.netwaocp.orgresearchgate.netresearchgate.net

Regulation of DNA Methyltransferase (DNMT) Gene Expression (e.g., DNMT3b)

A key mechanism by which this compound derivatives influence DNA methylation is through the regulation of DNMT gene expression. Treatment with CPUK02 has been shown to decrease the mRNA levels of DNMT3A and DNMT3B genes in various cancer cell lines, including MDA-MB 231 breast cancer cells and HCT 116 colorectal cancer cells. nih.govnih.govnih.govresearchgate.netwaocp.org This reduction in DNMT expression is comparable to the effects observed with 5-AZA, a known inhibitor of DNA methyltransferases. nih.govnih.govnih.govwaocp.orgresearchgate.netnih.gov

The following table summarizes the effect of CPUK02 on DNMT3A and DNMT3B mRNA expression in MDA-MB231 cells:

| Gene | Treatment (1 µM CPUK02) | Effect on mRNA Expression (Relative to Control) | Source |

| DNMT3A | 24 hours | Decreased | researchgate.netwaocp.org |

| DNMT3A | 48 hours | Decreased | researchgate.netwaocp.org |

| DNMT3B | 24 hours | Decreased | researchgate.netwaocp.org |

| DNMT3B | 48 hours | Decreased | researchgate.netwaocp.org |

In HCT116 cells, CPUK02 also decreased DNMT3b mRNA levels. The average expression levels of DNMT3b in HCT116 cells treated with CPUK02 were significantly lower compared to control cells. nih.govnih.gov

Methylation Analysis of Specific Gene Promoters (e.g., MGMT, SFRP2)

Beyond global methylation changes and DNMT regulation, this compound derivatives have been shown to specifically alter the methylation status of certain gene promoters. CPUK02 has been observed to affect the methylation pattern of promoters for genes such as ESR1, MGMT, and SFRP2. ajmb.orgnih.govnih.govnih.govwaocp.orgresearchgate.netnih.gov

In MDA-MB 231 breast cancer cells, CPUK02 treatment was found to restore the unmethylated allele of the ESR1 promoter. nih.govnih.govwaocp.org Similarly, in HCT 116 colorectal cancer cells, CPUK02 could decrease the methylated allele of both MGMT and SFRP2 genes after 24 hours of treatment. nih.govnih.gov This suggests that this compound derivatives may reactivate genes silenced by promoter hypermethylation.

Enzyme Inhibition and Protein Interaction Studies

Investigations into the molecular mechanisms of this compound have included exploring its potential to interact with and inhibit key enzymes, particularly in the context of viral proteins.

In Silico Identification of Potential Target Enzymes (e.g., SARS-CoV-2 Main Protease, NSP12, NSP16)

In silico studies utilizing docking-based inverse high-throughput virtual screening have identified this compound as a potential interacting compound with several SARS-CoV-2 proteins. researchgate.netresearchgate.net Specifically, this compound was flagged as a potential covalent ligand for the SARS-CoV-2 Main Protease (Mpro), Non-structural protein 12 (NSP12), and Non-structural protein 16 (NSP16). researchgate.netresearchgate.net This identification was based on criteria including favorable binding energy values and the proximity of electrophilic groups in this compound to thiol groups in cysteine residues of the target enzymes, suggesting potential covalent binding. researchgate.net

Receptor and Signaling Pathway Modulation

Studies on this compound and its derivatives also indicate an influence on various cellular signaling pathways. While direct receptor binding data for this compound is limited in the provided sources, its derivative CPUK02 has shown effects on pathways related to cellular stress and survival.

CPUK02 (this compound benzyl ester) has been shown to modulate autophagy and unfolded protein response (UPR) pathways in colorectal cancer cells. researchgate.net Treatment with CPUK02 affected the expression levels of key markers involved in these processes, including GRP78, IRE1-α, XBP-1s, PERK, CHOP, Beclin-1, P62, and LC3βII. researchgate.net This suggests that this compound derivatives can influence cellular homeostasis and survival mechanisms through these pathways. Additionally, CPUK02 has been reported to induce apoptosis via the p53 pathway, indicating its involvement in cell death signaling. nih.gov

While some studies on related steviol compounds mention modulation of insulin signaling, PPAR activation, and interaction with Toll-like receptor-4 europa.eugoogle.comsu.ac.th, these effects are not directly attributed to this compound in the provided search results.

Investigation of Upstream Signaling Cascades

Research into the molecular mechanisms of this compound and its derivatives, particularly the semi-synthetic derivative CPUK02 (this compound benzyl ester), has indicated involvement in several cellular processes and signaling pathways. CPUK02 has been reported to possess anticancer effects and enhance the sensitivity of cancer cells to conventional anti-cancer agents researchgate.netresearchgate.net. This effect is associated with the induction of endoplasmic reticulum (ER) stress researchgate.netresearchgate.net.

ER stress triggers a cascade of signaling events known as the unfolded protein response (UPR) researchgate.net. The UPR is activated to restore cellular homeostasis in response to the accumulation of misfolded proteins in the ER researchgate.netresearchgate.net. Studies investigating the impact of CPUK02 treatment on colorectal cancer cell lines (HCT116 and SW480) have evaluated the expression levels of various proteins and enzymes involved in autophagy and UPR pathways researchgate.net. These include glucose-regulated protein 78 (GRP78), Inositol-requiring enzyme 1-α (IRE1-α), spliced X-box binding protein 1 (XBP-1s), protein kinase R-like ER kinase (PERK), C/EBP homologous protein (CHOP), Beclin-1, P62, and Microtubule-associated protein 1 light chain 3 alpha (LC3βII) researchgate.net. The findings from these studies suggest that CPUK02 may exert its cytotoxic effects by inhibiting UPR and autophagy flux in these cancer cell lines researchgate.net.

Another area of investigation involves the potential of CPUK02 to induce anti-cancer effects via alteration of DNA methylation patterns cancerindex.org. Studies have attempted to evaluate whether CPUK02 treatment in breast cancer cell lines affects the mRNA expression levels of DNA methyltransferase 3A (DNMT3A) and DNA methyltransferase 3B (DNMT3B), as well as the methylation pattern of the Estrogen Receptor 1 (ESR1) gene cancerindex.org.

While some studies focus on the effects of this compound derivatives on specific pathways like UPR and DNA methylation, the broader landscape of upstream signaling cascades influenced by this compound itself requires further detailed investigation. Upstream signaling pathways are typically initiated by the binding of a signaling molecule (ligand) to a receptor, which then transduces a variety of intracellular cascades wikipedia.org. Examples of well-studied upstream signaling pathways include those mediated by receptor tyrosine kinases (RTKs), G protein-coupled receptors (GPCRs), and the TGF-β signaling pathway wikipedia.orgnih.gov. The specific upstream events and initiating molecules that this compound interacts with to trigger observed cellular responses, such as ER stress or potential effects on DNA methylation, are areas requiring more dedicated research.

Interactions with Intracellular Receptors or Transporters

The interaction of compounds with intracellular receptors or transporters is a key aspect of understanding their molecular mechanisms nih.gov. Intracellular receptors are typically located in the cytoplasm or nucleus and are activated by small, hydrophobic molecules that can diffuse across the cell membrane, such as steroid hormones, thyroid hormone, and vitamins D and A nih.govyoutube.comlibretexts.org. Upon ligand binding, these receptors can directly influence gene expression by binding to specific DNA sequences called hormone response elements (HREs) libretexts.org. Examples of intracellular receptors include steroid hormone receptors (like estrogen, progesterone, and androgen receptors) and nuclear receptors (like PPAR and retinoic acid receptors) .

While steviol, the precursor to this compound, has been shown to be absorbed and potentially taken up by cells , direct evidence detailing the specific interactions of this compound with identified intracellular receptors has not been extensively reported in the provided search results. Some studies on stevioside and its derivatives have explored effects related to insulin secretion and adipocyte differentiation, which can involve complex signaling pathways, but direct binding to known intracellular receptors by this compound is not explicitly described .

Regarding intracellular transporters, these proteins are crucial for regulating the movement of various molecules across intracellular membranes, such as those of organelles like endosomes, lysosomes, and the Golgi apparatus . They play vital roles in processes like nutrient sensing, waste removal, and maintaining cellular homeostasis . For instance, intracellular transporters are involved in the regulation of intracellular inorganic phosphate levels and the sensing of amino acids by complexes like mTORC1 .

Structure-activity Relationship Sar Studies of 15-oxosteviol Derivatives

Identification of Pharmacophoric Elements

Pharmacophoric elements are the essential features of a molecule that are recognized by a biological target, leading to a specific biological response. These features typically include hydrogen bond donors and acceptors, hydrophobic centers, charged regions, and aromatic rings, arranged in a specific three-dimensional spatial orientation.

Impact of Functional Group Modifications on Biological Activities

Modifications to the functional groups of 15-Oxosteviol can significantly alter its biological activities. The core structure of this compound includes a carboxylic acid group, a ketone group, and a hydroxyl group on a kaurane diterpene skeleton .

Research on steviol derivatives, including this compound, has explored the impact of altering these functional groups. For example, studies investigating the mutagenic activity of steviol derivatives found that this compound exhibited mutagenicity, albeit at a lower level than steviol itself, in the presence of S9 mixture . This suggests that the oxidation at the 15-position influences this specific biological effect.

Studies on other compound classes, like oxadiazole derivatives, demonstrate how systematic modifications to different rings and substituents impact antibacterial activity, highlighting the importance of functional group placement and nature (e.g., hydrophobic vs. hydrogen-bond-donating substituents) . Similar systematic studies on this compound derivatives would be necessary to fully elucidate the impact of specific functional group modifications on its various reported activities.

Stereochemical Considerations in Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the interaction of a compound with chiral biological targets like enzymes and receptors . This compound, possessing multiple chiral centers within its tetracyclic structure, exists as a specific stereoisomer . The biological efficacy of this compound is inherently linked to its defined stereochemistry.

The kaurane skeleton of this compound dictates a specific spatial orientation of its functional groups. Changes in the stereochemistry at any of the chiral centers could lead to diastereomers or enantiomers that may exhibit significantly different binding affinities to biological targets, resulting in altered potency, selectivity, or even entirely different biological effects .

While the search results did not provide specific comparative data on the biological activities of different stereoisomers of this compound, the general principles of stereochemistry in drug action are highly relevant. The precise three-dimensional fit between a ligand and its binding site is determined by their complementary shapes and the spatial arrangement of interacting functional groups. A change in stereochemistry can disrupt this complementarity, leading to reduced or abolished activity. Conversely, in some cases, different stereoisomers might interact with different targets, leading to distinct pharmacological profiles. The defined stereochemistry of naturally occurring diterpenes like steviol and its derivatives is crucial for their biological recognition and activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate structural and physicochemical properties of a series of compounds with their biological activities . The goal of QSAR is to identify, quantify, and predict the structural features that are important for biological activity.

A typical QSAR study involves:

Selecting a set of compounds with known structures and measured biological activities.

Calculating molecular descriptors that represent various structural, electronic, and physicochemical properties of these compounds.

Developing a statistical model that relates the descriptors to the biological activity.

Validating the model using a separate test set of compounds or cross-validation techniques .

While the search results did not yield specific published QSAR studies focused solely on this compound and a series of its derivatives, QSAR has been applied to other related compound classes and in the context of predicting the activity of steviol metabolites . For instance, QSAR models have been used to predict the anticonvulsant activity of stevia constituents, including this compound, based on molecular descriptors .

Developing QSAR models for this compound derivatives would involve synthesizing or acquiring a series of structurally related compounds with variations in functional groups and/or stereochemistry, measuring their biological activity in a specific assay, and then applying statistical methods to correlate the observed activity with calculated molecular descriptors. Such models could help to:

Identify the key structural features that contribute positively or negatively to the observed activity.

Predict the activity of novel, unsynthesized derivatives.

Guide the synthesis of new compounds with potentially improved properties.

Gain deeper insights into the mechanism of interaction with the biological target.

The successful application of QSAR depends on the quality and diversity of the experimental data, the appropriate selection of molecular descriptors, and the choice of suitable statistical methods .

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Target Identification

Molecular docking simulations are widely used to predict the binding affinity and orientation of a small molecule, such as 15-Oxosteviol, within the binding site of a target protein. This technique helps in identifying potential biological targets and understanding the nature of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces .

Research has indicated in silico interactions between this compound and Mpro, the main protease of SARS-CoV-2 . This suggests a potential area for further investigation regarding the compound's activity. Additionally, molecular docking simulations have been employed in studies involving this compound benzyl ester (CPUK02) to explore its interactions . While detailed docking scores or interaction profiles specifically for this compound with various targets were not extensively found, the mention of its in silico interaction with Mpro highlights the application of this method in preliminary target identification for this compound.

Molecular Dynamics Simulations of Ligand-Protein Interactions

Molecular dynamics (MD) simulations extend the insights gained from molecular docking by simulating the time-dependent behavior of a molecular system, such as a protein-ligand complex, under physiological conditions. MD simulations allow for the study of the stability of the complex, conformational changes, and the dynamics of interactions over time .

While extensive MD simulation studies specifically focused on this compound were not prominently featured in the search results, one study mentioned the use of Molecular Dynamics simulations for this compound benzyl ester (CPUK02) . General applications of MD simulations in analyzing protein-ligand complexes and understanding dynamic interactions are well-established in computational chemistry . These simulations can provide crucial information about the flexibility of the binding site and the ligand, offering a more realistic picture of the interaction compared to static docking poses.

Pharmacophore Modeling for Compound Discovery

Pharmacophore modeling involves identifying the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers, ionizable groups) of a molecule or a set of molecules that are necessary for biological activity . These models can be used to search databases for new compounds with similar activity profiles or to design novel molecules with desired properties .

In the context of stevia constituents and their metabolites, including this compound, computational models have been used to predict potential anticonvulsant activity . Although a pharmacophore model might not have been explicitly built from this compound alone in the provided results, the compound was screened using existing computational models, indicating the relevance of pharmacophore-based approaches in studying its potential biological effects . Pharmacophore modeling can be a valuable tool in identifying the key structural determinants of this compound's activity and in the discovery of related compounds with similar or improved properties.

In Silico ADME Prediction and Optimization (excluding direct human relevance)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction methods are computational tools used to estimate the pharmacokinetic properties of a compound based on its chemical structure . These predictions help in assessing how a compound might be processed within a biological system, which is crucial in the early stages of research. This section focuses solely on the computational prediction aspects, excluding any direct implications for human administration or safety.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel 15-Oxosteviol Analogues with Enhanced Specificity

The development of novel analogues of this compound is a significant area for future research. This approach aims to synthesize compounds with improved pharmacological properties, such as enhanced specificity for particular biological targets, increased potency, or altered pharmacokinetic profiles. CPUK02 (this compound benzyl ester) is an example of a semi-synthetic derivative of stevioside that has shown promising anti-cancer activity in vitro and in vivo. The modification of the this compound structure could lead to derivatives with more targeted effects, potentially reducing off-target interactions and improving therapeutic indices. This involves medicinal chemistry efforts focused on structure-activity relationship (SAR) studies to identify key functional groups responsible for desired biological effects and to modify or replace them to optimize the compound's performance.

Exploration of Additional Biological Targets and Mechanisms

While some biological activities of this compound and its derivatives, such as potential anti-cancer effects and interactions with DNA methyltransferases, have been explored, the full spectrum of its biological targets and mechanisms of action is yet to be elucidated. Future research will likely delve deeper into identifying other proteins, enzymes, or signaling pathways that this compound interacts with. For instance, in silico studies have suggested potential interactions of this compound with SARS-CoV-2 proteins like Mpro, NSP12, and NSP16, highlighting the potential for exploring antiviral mechanisms. Further investigation is needed to confirm these interactions experimentally and to understand the downstream effects of this compound binding to these or other novel targets. Understanding these mechanisms at a molecular level is crucial for defining the therapeutic potential of this compound and its analogues.

Q & A

Q. What are the primary biological activities of 15-Oxosteviol identified in preclinical studies?

Preclinical studies highlight two key activities:

- Anticancer effects : this compound derivatives, such as CPUK02 (this compound benzyl ester), induce apoptosis in cancer cells via mitochondrial pathways, as demonstrated by Annexin/PI staining and Western blot analysis of caspase activation .

- Anticonvulsant potential : Computational models predict anticonvulsant activity for this compound based on parameters like HVcpx (2.82), BIC2 (0.65), and GATS7e (1.29), which classify it as a potential therapeutic candidate for seizure disorders .

Q. How is this compound synthesized or derived from natural precursors?

this compound is a semi-synthetic derivative of steviol, the aglycone of stevioside. It is produced via oxidation of 15α-hydroxysteviol, a major metabolite of steviol, using mammalian metabolic pathways or chemical synthesis . Structural modifications, such as esterification (e.g., benzyl ester), enhance its bioactivity and stability .

Q. What analytical techniques are employed to characterize this compound and its metabolites?

- Gas chromatography/mass spectrometry (GC/MS) : Used to identify in vitro metabolites, including allylic oxidation and epoxidation products .

- Mass spectral analysis : Reveals stereochemical variations and substituent effects, critical for distinguishing this compound from analogs like 15-hydroxysteviol and α-epoxisteviol .

Advanced Research Questions

Q. How do researchers reconcile contradictory findings on the mutagenic potential of this compound?

Discrepancies arise from model-specific outcomes:

- Non-mutagenic in Salmonella typhimurium : No direct mutagenesis was observed in the 8-azaguanine resistance system, even at high concentrations .

- Mutagenic in mammalian systems : this compound acts as a direct mutagen in rat liver S9 metabolic activation assays, likely due to species-specific metabolic pathways . Methodological consideration: Differences in metabolic activation systems (bacterial vs. mammalian) and assay endpoints (gene resistance vs. chromosomal damage) must be accounted for in risk assessment .

Q. What in vitro and in vivo models are used to assess the antitumor efficacy of this compound derivatives?

- In vitro :

- MTT assay : Measures cytotoxicity across cancer cell lines (e.g., hepatocellular carcinoma), with IC₅₀ values indicating selective sensitivity toward cancer cells over normal cells .

- Flow cytometry : Quantifies apoptosis via Annexin V/PI dual staining, showing concentration-dependent cell death .

- In vivo :

- Xenograft models : CPUK02 reduces tumor volume in mice, comparable to 5-fluorouracil, via mechanisms involving ESR1 demethylation and DNMT3A/B downregulation .

Q. What computational models predict the anticonvulsant activity of this compound, and what parameters are critical?

A classificatory linear model incorporating the following parameters predicts anticonvulsant activity:

- HVcpx (2.82): Reflects molecular complexity.

- BIC2 (0.65): Measures Bayesian information criterion for model fit.

- GATS7e (1.29): Geary autocorrelation index for electron density distribution . Validation: Comparative analysis with known anticonvulsants (e.g., dulcoside A) confirms predictive reliability .

Q. How does this compound influence epigenetic mechanisms in cancer cells?

- DNA methylation : CPUK02 restores unmethylated ESR1 alleles in triple-negative breast cancer cells, reversing hypermethylation-driven gene silencing .

- Enzymatic regulation : Downregulates DNMT3A and DNMT3B mRNA expression, mimicking the effects of 5-azacytidine, a known demethylating agent . Methodological insight: Bisulfite sequencing and qPCR are used to validate epigenetic changes .

Methodological Best Practices

- Reproducibility : Detailed synthesis protocols (e.g., oxidation conditions) and metabolite characterization (GC/MS parameters) should be explicitly reported to ensure replicability .

- Ethical data reporting : Avoid redundant publication of mutagenicity data; clearly distinguish between bacterial and mammalian models to prevent misinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.